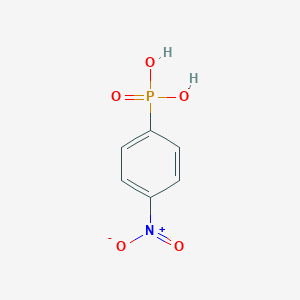

(p-Nitrophenyl)phosphonic acid

Descripción general

Descripción

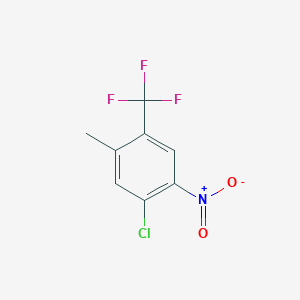

“(p-Nitrophenyl)phosphonic acid” also known as “4-nitrophenylphosphonic acid” is a chemical compound with the molecular formula C6H6NO5P . It is also referred to by other names such as “(4-Nitrophenyl)phosphonic acid”, “Phosphonic acid, (4-nitrophenyl)-”, and "(4-NITRO-PHENYL)-PHOSPHONIC ACID" .

Synthesis Analysis

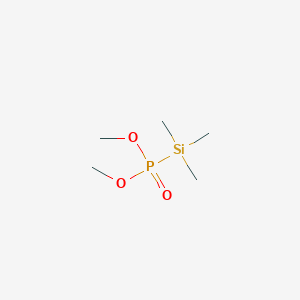

Phosphonic acids can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . The molecular formula of this compound is C6H6NO5P, with an average mass of 203.089 Da and a monoisotopic mass of 202.998352 Da .Chemical Reactions Analysis

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Physical and Chemical Properties Analysis

In its pure form, phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Aplicaciones Científicas De Investigación

Photochemical Reactions

(p-Nitrophenyl)methylphosphonic acid demonstrates photochemical C–P bond cleavage in alkaline ethanol solution, forming p-nitrotoluene, orthophosphate, and ethyl phosphate. This indicates its potential use in photochemical reactions (Okamoto, Iwamoto & Takamuku, 1984).

Functionalization and Supramolecular Properties

Phosphonic acids, due to their structural similarity to phosphate moieties, are employed in various applications such as designing supramolecular materials, functionalization of surfaces, and medical imaging. This broad scope includes chemistry, biology, and physics, making phosphonic acids crucial in many research projects (Sevrain, Berchel, Couthon & Jaffrès, 2017).

Enzymatic Hydrolysis

4-Nitrophenyl and 2-napthyl monoesters of phenylphosphonic acid can be hydrolyzed by specific enzymes, indicating their potential role in enzymatic studies and applications (Kelly, Dardinger & Butler, 1975).

Transesterification Processes

p-Nitrophenyl (PNP) phosphonates are efficiently mediated by 1,8-diazabicyclo[5.4.0]undecene (DBU) in transesterification reactions with alcohols, phenols, and amines. This process leads to the formation of monoalkyl/aryl mono-PNP phosphonates and phosphonic acids, indicating applications in organic synthesis and catalysis (Tawfik, Eshhar, Bentolila & Green, 1993).

Bonding in Hybrid Materials

17O-enriched phenylphosphonic acid has been used to study the bonding mode of phosphonate coupling molecules in titanium oxo-alkoxo-phosphonates and titania-based hybrid materials. This suggests its use in materials science for understanding and developing new hybrid materials (Lafond, Gervais, Maquet, Prochnow, Babonneau & Mutin, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Phosphonic acids and their derivatives are employed across a range of industries. They are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection . Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications . These diverse applications of phosphonic acids have led to ongoing research to explore their further potential uses .

Propiedades

IUPAC Name |

(4-nitrophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWCNKVANCTCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176147 | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-86-2 | |

| Record name | P-(4-Nitrophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrophenyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

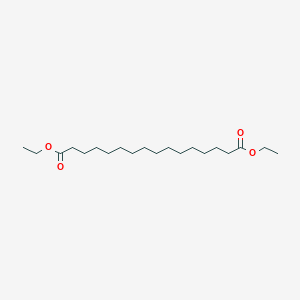

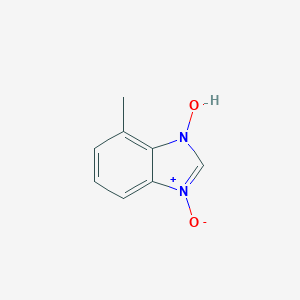

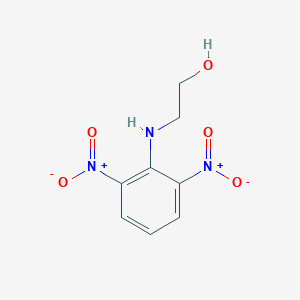

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)